molecular formula C10H9N3O2 B13219724 4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13219724
M. Wt: 203.20 g/mol
InChI Key: GWGDHVZESZBQHH-UHFFFAOYSA-N
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Description

4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a pyridinyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with a pyridinyl halide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridinyl group can be reduced to form a piperidine derivative.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitro compounds (NO2).

Major Products

    Oxidation: this compound can be converted to 4-carboxy-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.

    Reduction: The reduction of the pyridinyl group can yield 4-Methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
  • 4-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
  • 4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the pyridinyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in chemical synthesis and potential therapeutic applications.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-methyl-1-pyridin-3-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-7-6-13(12-9(7)10(14)15)8-3-2-4-11-5-8/h2-6H,1H3,(H,14,15)

InChI Key

GWGDHVZESZBQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(=O)O)C2=CN=CC=C2

Origin of Product

United States

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